

Technical Guide: Finasteride 2-(2-Methylpropanol)amide (-Hydroxyfinasteride)

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Compound of Interest

Compound Name:	Finasteride 2-(2-Methylpropanol)amide
CAS No.:	116285-36-0
Cat. No.:	B018630

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Executive Summary

Finasteride 2-(2-Methylpropanol)amide, scientifically designated as

-hydroxyfinasteride, represents the primary Phase I metabolite of the

-reductase inhibitor Finasteride. Formed exclusively via hepatic CYP3A4-mediated hydroxylation, this compound serves as a critical biomarker for metabolic flux and a known pharmaceutical impurity (impurity M1). While it retains approximately 20% of the pharmacological potency of the parent drug, its primary significance in drug development lies in pharmacokinetics (PK) profiling, impurity qualification, and metabolic stability assessment.

This guide provides a comprehensive technical analysis of the metabolite, bridging the gap between its commercial designation as an impurity standard and its physiological role.

Chemical Identity & Structural Characterization[1][2]

The nomenclature "**Finasteride 2-(2-Methylpropanol)amide**" is frequently utilized by reference standard manufacturers to describe the amide derivative formed from the modified side chain. Chemically, it results from the hydroxylation of one methyl group within the tert-butyl moiety of Finasteride.[1]

Nomenclature & Identifiers

Parameter	Detail
Common Name	-Hydroxyfinasteride; Finasteride Impurity M1
Catalog Name	Finasteride 2-(2-Methylpropanol)amide
CAS Registry Number	116285-36-0
IUPAC Name	
Molecular Formula	
Molecular Weight	388.55 g/mol
Structural Modification	Hydroxylation of the tert-butyl methyl group ()

Physicochemical Properties

- Polarity: Higher polarity than Finasteride due to the primary hydroxyl group.
- Solubility: Soluble in DMSO, Methanol, and Acetonitrile; sparingly soluble in water.
- Stereochemistry: Retains the rigid 4-azasteroid core configuration ().

Biosynthesis & Metabolic Pathway

The formation of **Finasteride 2-(2-Methylpropanol)amide** is the rate-limiting step in Finasteride clearance, mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) isozyme. This pathway is critical for understanding drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

Mechanistic Pathway

- Substrate Binding: Finasteride binds to the active site of hepatic CYP3A4.
- Hydroxylation (Phase I): The enzyme introduces a hydroxyl group to one of the terminal methyl carbons of the tert-butyl side chain, yielding

-hydroxyfinasteride.[2]

- Sequential Oxidation: The

-hydroxy metabolite acts as an intermediate. It is subsequently oxidized by cytosolic alcohol dehydrogenases to an aldehyde intermediate, and finally to Finasteride

-oic acid (carboxylic acid metabolite).[1]

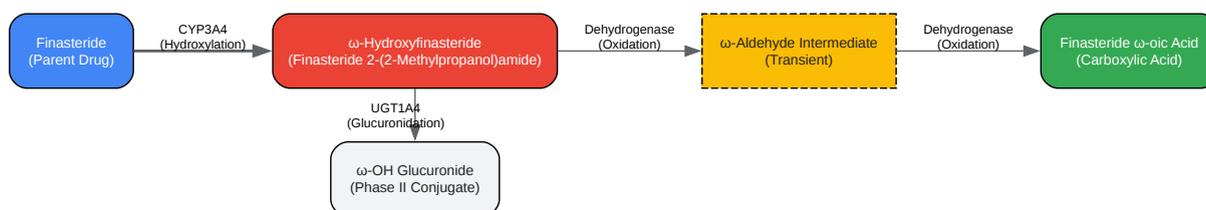
- Glucuronidation (Phase II): A fraction of the

-hydroxy metabolite undergoes direct conjugation by UGT enzymes (specifically UGT1A4) to form the

-D-glucuronide.

Pathway Visualization

The following diagram illustrates the biotransformation cascade of Finasteride.



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Figure 1: Hepatic biotransformation pathway of Finasteride showing the central role of the

-hydroxy metabolite.

Pharmacological Profile[6][7][8][9][10]

While often categorized as an impurity or degradant in CMC (Chemistry, Manufacturing, and Controls) documentation, this metabolite is biologically active.

- Target Affinity: Retains affinity for
-reductase Type II.[2]
- Potency: Exhibits approximately 20% of the inhibitory activity of the parent compound (Finasteride).[3]
- Clinical Impact: Due to its lower potency and rapid further oxidation to the inactive carboxylic acid, it does not contribute significantly to the therapeutic efficacy of Finasteride but serves as a marker for clearance.
- Toxicity: Generally considered non-toxic at physiological concentrations; however, as a structural analog, it is monitored in toxicity studies.

Analytical Methodologies

Accurate quantification of **Finasteride 2-(2-Methylpropanol)amide** is essential for bioequivalence studies and impurity profiling. The following protocol outlines a validated LC-MS/MS workflow.

Sample Preparation (Plasma)

- Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and maximize recovery of the polar metabolite.
- Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Protocol:

- Aliquot: Transfer
of human plasma into a clean glass tube.
- Internal Standard: Add
of deuterated internal standard (Finasteride-d9 or
-OH-Finasteride-d9).
- Alkalinization: Add

of 0.1 M NaOH (optional, to suppress ionization of acidic interferences, though the target is neutral/basic).

- Extraction: Add

of MTBE. Vortex vigorously for 5 minutes.

- Phase Separation: Centrifuge at

for 10 minutes at

.

- Concentration: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen stream at

.

- Reconstitution: Reconstitute residue in

of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

,

.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30% B to 90% B over 4 minutes.
- Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

MRM Transitions: | Analyte | Precursor Ion (

) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Finasteride | 373.2 | 305.2 | 30 | |

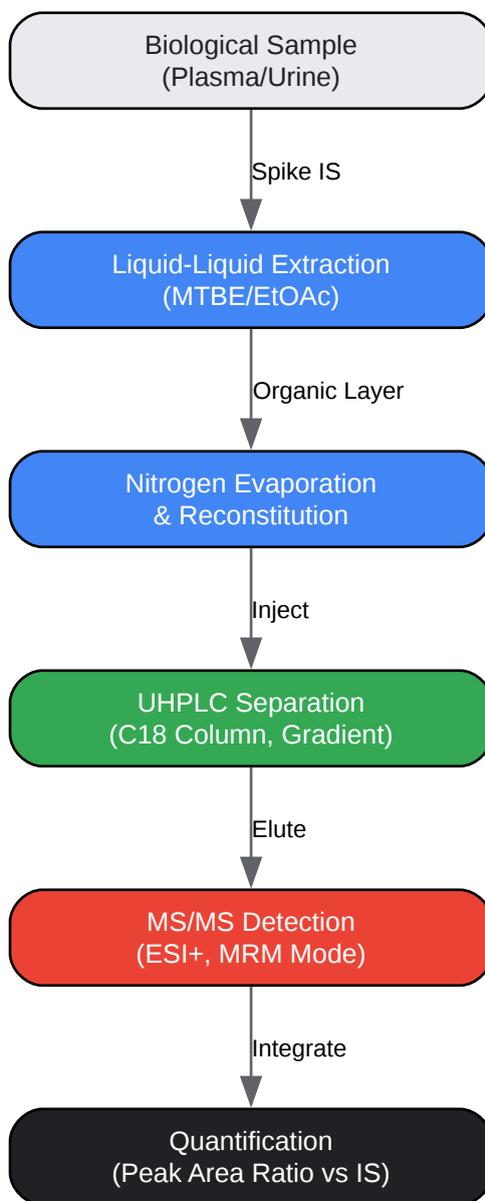
-OH-Finasteride | 389.2 | 305.2 | 32 | |

-OH-Finasteride | 389.2 | 333.2 | 28 |

Note: The transition

corresponds to the loss of the modified side chain, retaining the characteristic 4-azasteroid core fragment.

Analytical Workflow Diagram



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Figure 2: Analytical workflow for the isolation and quantification of Finasteride metabolites.

Synthesis & Reference Standards

For research requiring high-purity standards (e.g., for impurity qualification in GMP manufacturing), the metabolite is typically synthesized via semi-synthesis or microbial fermentation.

- **Chemical Synthesis:** Involves the coupling of the 3-oxo-4-aza-androst-1-ene-17

-carboxylic acid precursor with 2-amino-2-methyl-1-propanol. This direct coupling yields the specific amide structure of the metabolite.

- Microbial Transformation: Incubation of Finasteride with *Streptomyces* species or recombinant CYP3A4 systems can generate the metabolite, though isolation yields are generally lower than chemical synthesis.

Storage: Reference standards should be stored at

, protected from light and moisture.

References

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